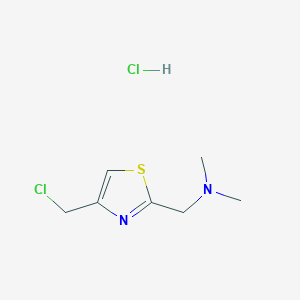









|
REACTION_CXSMILES
|
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1.Cl.[NH2:14][CH2:15][CH2:16][SH:17].O.[OH-].[Na+]>ClCCl>[NH2:14][CH2:15][CH2:16][S:17][CH2:3][C:4]1[N:5]=[C:6]([CH2:9][N:10]([CH3:12])[CH3:11])[S:7][CH:8]=1 |f:0.1,2.3,5.6|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCC=1N=C(SC1)CN(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.NCCS
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred, until the pot temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
CUSTOM
|
|
Details
|
reached 120°
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to 60°
|
|
Type
|
ADDITION
|
|
Details
|
To the residue was added 80 ml
|
|
Type
|
WAIT
|
|
Details
|
stand for some days
|
|
Type
|
ADDITION
|
|
Details
|
the pH of the mixture was adjusted to 6.1 by the addition of 9 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted twice with 40 ml
|
|
Type
|
ADDITION
|
|
Details
|
portions of dichloromethane, and the aqueous layer was then mixed with 80 ml
|
|
Type
|
ADDITION
|
|
Details
|
of dichloromethane and the pH was adjusted to 12.6 by the addition of 40 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer of the resulting mixture was extracted twice with 40 ml
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain 31.5 g
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |